molecular formula C9H7BrO2 B8781345 3-Bromo-1-phenylpropane-1,2-dione

3-Bromo-1-phenylpropane-1,2-dione

Cat. No. B8781345
M. Wt: 227.05 g/mol
InChI Key: XNHDJBJSICAZMR-UHFFFAOYSA-N
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Patent
US04643999

Procedure details

5.32 kg of 1-phenylpropane-1,2-dione (98.6% by G.C. equivalent to 5.24 kg, 35.4 mole) were dissolved in 36 liters of chloroform and the solution was heated to 50° C. A solution of 5.66 kg (35.4 mole) of bromine in 8 liters of chloroform was added slowly to maintain a gentle reflux and immediate decolorization of the bromine (approximately 6 hours). The solution was cooled to room temperature overnight and was washed with 20 liters of saturated sodium bicarbonate solution and 20 liters of water and dried over sodium sulfate. The solvent was removed under vacuum to obtain 8.2 kg (100% yield) of a green/yellow oil which was used directly for subsequent reactions after estimation of its purity (approximately 75% by G.C. or N.M.R.).
Quantity
5.32 kg
Type
reactant
Reaction Step One
Quantity
36 L
Type
solvent
Reaction Step One
Quantity
5.66 kg
Type
reactant
Reaction Step Two
Quantity
8 L
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
100%

Identifiers

REACTION_CXSMILES
[C:1]1([C:7](=[O:11])[C:8](=[O:10])[CH3:9])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[Br:12]Br>C(Cl)(Cl)Cl>[Br:12][CH2:9][C:8](=[O:10])[C:7]([C:1]1[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1)=[O:11]

Inputs

Step One
Name
Quantity
5.32 kg
Type
reactant
Smiles
C1(=CC=CC=C1)C(C(C)=O)=O
Name
Quantity
36 L
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
Quantity
5.66 kg
Type
reactant
Smiles
BrBr
Name
Quantity
8 L
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrBr

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to maintain
TEMPERATURE
Type
TEMPERATURE
Details
a gentle reflux
TEMPERATURE
Type
TEMPERATURE
Details
The solution was cooled to room temperature overnight
Duration
8 (± 8) h
WASH
Type
WASH
Details
was washed with 20 liters of saturated sodium bicarbonate solution and 20 liters of water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was removed under vacuum

Outcomes

Product
Name
Type
product
Smiles
BrCC(C(=O)C1=CC=CC=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 8.2 kg
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 102%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.